molecular formula C8H10ClNO B1421903 1-(3-Chloro-5-methoxyphenyl)methanamine CAS No. 939044-29-8

1-(3-Chloro-5-methoxyphenyl)methanamine

Cat. No.: B1421903
CAS No.: 939044-29-8
M. Wt: 171.62 g/mol
InChI Key: DFKRFBZTBYCPLG-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

1-(3-Chloro-5-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)methanamine
  • 1-(3-Chloro-2-methoxyphenyl)methanamine
  • 1-(3-Chloro-5-ethoxyphenyl)methanamine

Comparison: 1-(3-Chloro-5-methoxyphenyl)methanamine is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring This arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds

Properties

IUPAC Name

(3-chloro-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKRFBZTBYCPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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COc1cc(Cl)cc(CN=[N+]=[N-])c1
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Synthesis routes and methods II

Procedure details

A solution of 3-chloro-5-methoxybenzylazide (5 mmol, 0.988 g) in THF (20 ml) was cooled to −78° C. and LiAlH4 (1 M, 7.5 mmol, 7.5 ml) was added dropwise with stirring. After 30 min the reaction was allowed to reach 0° C. and the mixture was stirred for another 1 h. To the resulting sharp yellow solution was added ethyl acetate (0.3 ml), followed by water (0.3 ml), NaOH (15% w/w in water) and water (0.9 ml). The resulting mixture was filtered and the solids washed with acetonitrile (15 ml). The solvents were evaporated off to provide the title compound (0.792 g, 92%) as a clear, colorless liquid. The product was used in the next step without further purification. An analytical pure sample was obtained by means of flash chromatography (silica, DCM/MeOH/NH3 (30%) 97/3/0.3 v/v/v). 1H NMR (CDCl3, 500 MHz) δ 1.46 (br, 2H), 3.77 (s, 3H), 3.79 (s, 2H), 6.74 (s, 1H), 6.75 (S, 1H) and 6.87 (s, 1H).
Name
3-chloro-5-methoxybenzylazide
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0.988 g
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20 mL
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7.5 mL
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0.3 mL
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0 (± 1) mol
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0.9 mL
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0.3 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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